molecular formula C44H54O12 B1229004 Gnidimacrin CAS No. 60796-70-5

Gnidimacrin

Katalognummer: B1229004
CAS-Nummer: 60796-70-5
Molekulargewicht: 774.9 g/mol
InChI-Schlüssel: SSXCVTWCXHGTLK-VFZTWJSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of gnidimacrin involves multiple steps, starting from naturally occurring diterpenes. . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. Currently, it is primarily extracted from the roots of Stellera chamaejasme L. using organic solvents followed by purification processes such as chromatography . Efforts are ongoing to develop more efficient synthetic routes to produce this compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions: Gnidimacrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Gnidimacrin stands out due to its potent activity at picomolar concentrations and its dual action against HIV and cancer cells .

Biologische Aktivität

Gnidimacrin, a daphnane-type diterpene derived from the Chinese plant Stellera chamaejasme, has garnered attention for its significant biological activities, particularly in the realms of cancer therapy and HIV treatment. This article explores the compound's mechanisms of action, its antiproliferative effects on various tumor cell lines, and its dual role in HIV-1 activation and inhibition.

Mechanisms of Antitumor Activity

This compound exhibits notable antiproliferative effects against various human tumor cell lines. The primary mechanism involves the activation of protein kinase C (PKC), leading to cell cycle arrest through the induction of cyclin-dependent kinase (CDK) inhibitors like p21(WAF1/Cip1).

Key Findings:

  • Cell Cycle Arrest : this compound induces G1-phase arrest in sensitive K562 cells by inhibiting CDK2 activity and down-regulating cdc25A, a phosphatase that activates CDK2. This results in the dephosphorylation of retinoblastoma protein (Rb) and subsequent cell cycle arrest .
  • Dose-Dependent Effects : In experiments, a concentration of 0.02 μg/mL of this compound caused G2-phase arrest in HLE/PKC βII cells after 24 hours. The compound inhibited cdc2 histone H1 kinase activity in a dose-dependent manner .

Table: Summary of this compound's Antitumor Effects

Cell Line Phase Arrest Mechanism Key Concentration
K562G1Inhibition of CDK2, down-regulation of cdc25A0.02 μg/mL
HLE/PKC βIIG2Inhibition of cdc2 activity0.02 μg/mL

Anti-HIV Activity

This compound also displays potent anti-HIV activity, particularly against R5-tropic HIV-1 strains. Research indicates that it can activate latent HIV-1 production while simultaneously inhibiting viral replication.

Key Findings:

  • Potent Inhibition : At picomolar concentrations, this compound was shown to activate HIV-1 production from chronically infected cell lines and inhibit R5 virus replication by down-regulating the CCR5 coreceptor .
  • Mechanistic Insights : The anti-HIV activity is linked to the activation of PKC beta, which plays a crucial role in modulating CCR5 and CD4 expression levels on the surface of immune cells .

Table: Summary of this compound's Anti-HIV Effects

Cell Type Activity Mechanism Effective Concentration
ACH-2 & U1ActivationUp-regulation of HIV-1 productionPicomolar
PBMCsInhibitionDown-regulation of CCR5Picomolar

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antitumor Studies : In murine models, this compound demonstrated significant antitumor activity against both leukemias and solid tumors, suggesting its potential for clinical application in cancer therapy .
  • HIV Research : A study published in PLOS ONE revealed that this compound could markedly reduce latent HIV-1 DNA levels and eliminate latently infected cells ex vivo, indicating its potential as an adjuvant therapy for HIV eradication .
  • Comparative Potency : this compound has been reported to be approximately 1000 times more potent than prostratin, another PKC activator currently under investigation for HIV treatment .

Eigenschaften

IUPAC Name

[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54O12/c1-24(2)40-21-29(22-51-37(47)27-16-10-7-11-17-27)43-32-35(40)54-44(55-40,56-43)30(46)20-14-6-5-9-15-25(3)31-26(4)34(52-38(48)28-18-12-8-13-19-28)42(50,33(31)43)39(49)41(23-45)36(32)53-41/h7-8,10-13,16-19,25-26,29-36,39,45-46,49-50H,1,5-6,9,14-15,20-23H2,2-4H3/t25-,26+,29+,30-,31+,32-,33-,34+,35-,36+,39-,40-,41+,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXCVTWCXHGTLK-VFZTWJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCC[C@H]([C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60796-70-5
Record name Gnidimacrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060796705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gnidimacrin
Reactant of Route 2
Gnidimacrin
Reactant of Route 3
Gnidimacrin
Reactant of Route 4
Gnidimacrin
Reactant of Route 5
Reactant of Route 5
Gnidimacrin
Reactant of Route 6
Reactant of Route 6
Gnidimacrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.